2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole: is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole can be achieved through several methods:
Cyclization of Precursors: Another approach involves the cyclization of suitable precursors such as 2-aminophenol derivatives with difluoromethylated aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as palladium-catalyzed reactions, allows for efficient synthesis with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and various substituted oxazole compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-3-fluorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the fluorine atoms and the difluoromethoxy group provides distinct electronic and steric effects, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H4F3NO2 |
---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3,7H |
InChI-Schlüssel |
XSGFMVILNAJBFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)OC(=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.